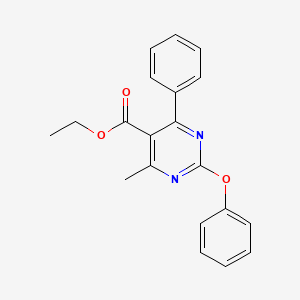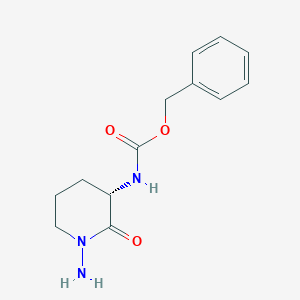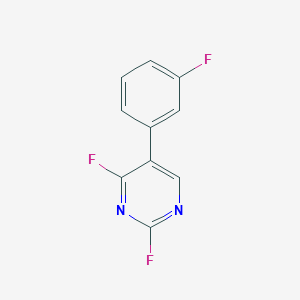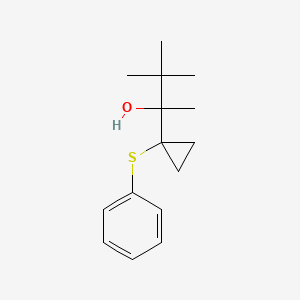
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a butanol backbone, with a phenylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL typically involves the reaction of cyclopropyl derivatives with phenylthio reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol and phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, secondary alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The cyclopropyl group can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-butanol: A structurally similar compound with a butanol backbone but lacking the phenylthio and cyclopropyl groups.
2-(Phenylthio)ethanol: Contains a phenylthio group but lacks the cyclopropyl and dimethyl substituents.
Cyclopropylmethanol: Features a cyclopropyl group but lacks the phenylthio and dimethyl substituents.
Uniqueness
3,3-Dimethyl-2-(1-(phenylthio)cyclopropyl)butan-2-OL is unique due to the combination of its cyclopropyl, phenylthio, and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the phenylthio group, in particular, enhances its potential for biological activity and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H22OS |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
3,3-dimethyl-2-(1-phenylsulfanylcyclopropyl)butan-2-ol |
InChI |
InChI=1S/C15H22OS/c1-13(2,3)14(4,16)15(10-11-15)17-12-8-6-5-7-9-12/h5-9,16H,10-11H2,1-4H3 |
InChIキー |
WICLJFACNSLJFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C1(CC1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


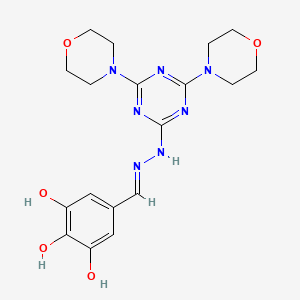
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
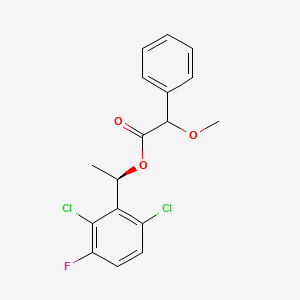

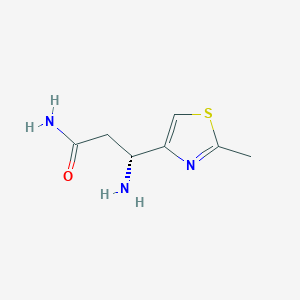
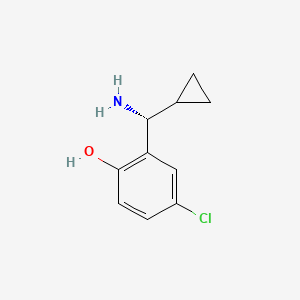
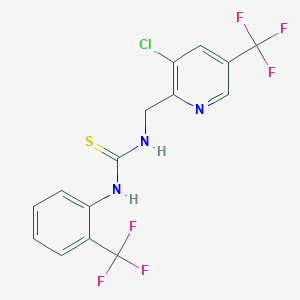
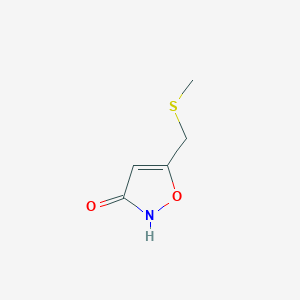
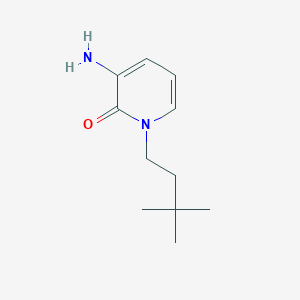
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
